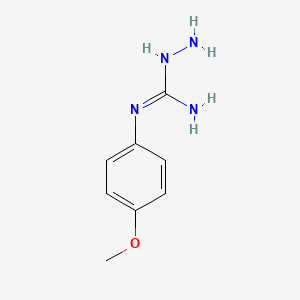
1-Amino-2-(4-methoxyphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(4-methoxyphenyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile functional groups Guanidines are found in many natural products and play key roles in various biological functions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-2-(4-methoxyphenyl)guanidine can be synthesized through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines. This method provides efficient access to diverse guanidines with yields up to 81% . The reaction conditions are mild, making it a convenient method for synthesis.
Industrial Production Methods: Industrial synthesis of guanidines often involves the reaction of amines with carbodiimides or thioureas in conjunction with thiophilic metal salts . Another method includes the use of S-methylisothioureas as guanylating agents . These methods are scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2-(4-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.
Reduction: Reduction reactions can be used to modify the guanidine group, often employing reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Hydrogen gas and sodium borohydride are frequently used.
Substitution Reagents: Halides and nucleophiles such as sodium azide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroguanidines, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-Amino-2-(4-methoxyphenyl)guanidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(4-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic, allowing it to form stable complexes with various biological molecules. This interaction can modulate biochemical pathways and influence cellular functions .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)guanidine: Similar in structure but lacks the amino group.
N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine group, affecting their reactivity and applications.
Uniqueness: 1-Amino-2-(4-methoxyphenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
82252-85-5 |
|---|---|
Fórmula molecular |
C8H12N4O |
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
1-amino-2-(4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H12N4O/c1-13-7-4-2-6(3-5-7)11-8(9)12-10/h2-5H,10H2,1H3,(H3,9,11,12) |
Clave InChI |
HSMLKJFOROFUAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=C(N)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)

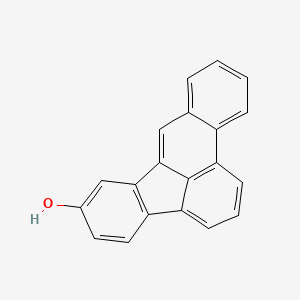
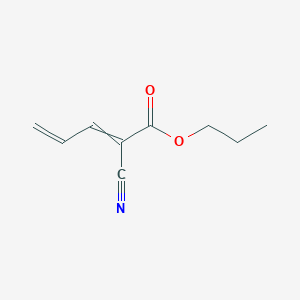
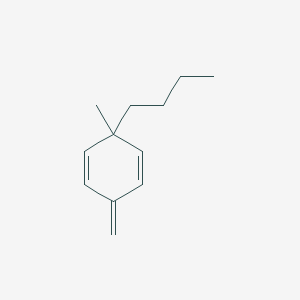

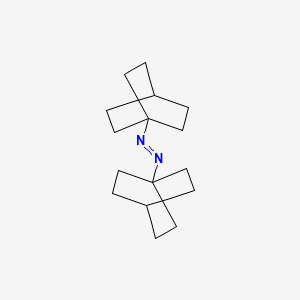
![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)

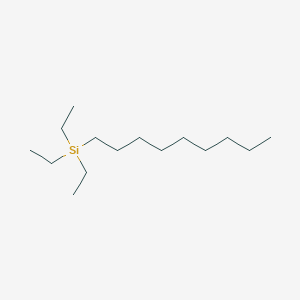
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
